molecular formula C27H42ClNO2 B1146556 3-beta-chloro-Imperialine CAS No. 153720-48-0

3-beta-chloro-Imperialine

Cat. No.: B1146556
CAS No.: 153720-48-0
M. Wt: 448.088
InChI Key: VXTAIQOZSINDOZ-LRCDAWNTSA-N
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Description

3-beta-chloro-Imperialine is a chemical compound with the molecular formula C27H42ClNO2 and a molecular weight of 448.088. It is a derivative of Imperialine, a naturally occurring alkaloid found in the plant Petilium eduardi.

Scientific Research Applications

3-beta-chloro-Imperialine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as a selective M2 muscarinic receptor antagonist.

    Industry: Used in the development of new agrochemicals and environmental remediation agents.

Mechanism of Action

3-beta-chloro-Imperialine acts as a selective M2 muscarinic receptor antagonist . This means it blocks the action of acetylcholine, a neurotransmitter, at the M2 muscarinic receptors, which are found in the heart and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-chloro-Imperialine typically involves the chlorination of Imperialine. The process begins with the extraction of Imperialine from Petilium eduardi. The extracted Imperialine is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-beta-chloro-Imperialine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Imperialine: The parent compound from which 3-beta-chloro-Imperialine is derived. It has similar biological activities but lower potency.

    3-O-2-nitrophenylcarbamatoimperialine: A derivative of Imperialine with different functional groups, used in similar research applications.

    3-O-ethylaminocarbonylimperialine: Another derivative with unique properties and applications.

Uniqueness of this compound: this compound stands out due to its high potency as an M2 muscarinic receptor antagonist and its versatility in undergoing various chemical reactions. Its unique structure allows for a wide range of modifications, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-20-chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42ClNO2/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-29(25)13-15)11-22-19(17)12-24(30)23-10-16(28)8-9-26(22,23)2/h15-23,25,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTAIQOZSINDOZ-LRCDAWNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)Cl)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)Cl)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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